Dihydroergocornine
Overview
Description
Dihydroergocornine is an ergot alkaloid, specifically a dihydrogenated derivative of ergocornine. It is one of the three components of ergoloid mesylates, which are used for their nootropic and hypotensive properties. This compound is known for its significant effects on cerebral blood flow and vascular resistance, making it a valuable compound in the treatment of age-related cognitive decline and other neurological conditions .
Mechanism of Action
Target of Action
Dihydroergocornine, also known as 9,10-Dihydroergocornine, is an ergot alkaloid . The primary targets of this compound are the serotonin and noradrenaline receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.
Mode of Action
This compound interacts with its targets by inhibiting the serotonin and noradrenaline receptors . This inhibition is particularly potent against a stimulation-induced noradrenaline overflow . The compound also possesses potent adrenolytic and sympathicolytic actions .
Biochemical Pathways
It is known that the compound has a significant impact on theserotonergic and noradrenergic systems . By inhibiting the serotonin and noradrenaline receptors, this compound can alter the signaling pathways of these neurotransmitters, potentially leading to changes in mood, anxiety, and sleep patterns.
Pharmacokinetics
It is reported that this compound administration, in non-toxic doses, presents sympatholytic and hypotensive properties .
Result of Action
The administration of this compound results in a significantly decreased mean arterial pressure . In the brain, the activity of this compound was observed as a decrease in cerebral blood flow, cerebral vascular resistance, and oxygen uptake . This effect in the brain seems to allow a cerebral metabolic homeostasis .
Biochemical Analysis
Biochemical Properties
Dihydroergocornine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It exhibits sympatholytic and hypotensive properties, which are observed as a decrease in mean arterial pressure . In the brain, this compound decreases cerebral blood flow, cerebral vascular resistance, and oxygen uptake, contributing to cerebral metabolic homeostasis . The compound interacts with adrenergic, dopaminergic, and serotonergic receptors, influencing neurotransmitter systems and cerebral metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to decrease cerebral blood flow and oxygen uptake in the brain, which helps maintain cerebral metabolic homeostasis . The compound influences cell signaling pathways by interacting with adrenergic, dopaminergic, and serotonergic receptors, which can impact gene expression and cellular metabolism . Additionally, this compound has been shown to have a normalizing effect on central monoaminergic neurotransmitter systems .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with adrenergic, dopaminergic, and serotonergic receptors. It acts as an antagonist at alpha-adrenergic receptors and has mixed agonist/antagonist effects at dopamine and serotonin receptors . The biotransformation of this compound occurs via oxidation and cleavage of the proline in the peptide portion of the molecule, as well as by the splitting of the amide bond, yielding dihydrolysergic acid amide . These interactions contribute to its effects on neurotransmitter systems and cerebral metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound administration in non-toxic doses presents sympatholytic and hypotensive properties, which are observed as a significantly decreased mean arterial pressure . Over time, these effects contribute to maintaining cerebral metabolic homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies designed to evaluate parameters of learning and memory, this compound administration has been associated with improved cognitive function . At high doses, the compound may exhibit toxic or adverse effects. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidation and cleavage of the proline in the peptide portion of the molecule, as well as the splitting of the amide bond . These metabolic processes yield dihydrolysergic acid amide, which contributes to the compound’s effects on neurotransmitter systems and cerebral metabolism . The metabolism of this compound can be influenced by other compounds, such as medroxyprogesterone acetate and mefenamic acid .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall activity and function . The transport and distribution of this compound are essential for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroergocornine is synthesized through the hydrogenation of ergocornine, which involves the addition of hydrogen to the double bonds in the lysergic acid moiety. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of ergocornine from ergot, followed by purification and hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dihydroergocornine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Further reduction can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
Dihydroergocornine has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Utilized in the treatment of age-related cognitive decline, dementia, and recovery after stroke. .
Industry: Employed in the production of nootropic drugs and other pharmaceutical formulations.
Comparison with Similar Compounds
- Dihydroergocristine
- Dihydro-alpha-ergocryptine
Comparison: Dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine are all components of ergoloid mesylates. While they share similar structures and pharmacological properties, this compound is unique in its specific effects on cerebral blood flow and vascular resistance. This makes it particularly valuable in the treatment of neurological conditions .
Properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALOBQTUQIVGU-QNIJNHAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044013 | |
Record name | Dihydroergocornine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
Record name | Dihydroergocornine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action by which dihydroergocornine exerts its effects are not entirely defined. However, it is reported that dihydroergocornine has central and peripheral effects. The fall in blood pressure seems to be related to the stimulation of the vasodilator center. It has been demonstrated that dihydroergocornine possesses potent adrenolytic and sympathicolytic actions. The effect of dihydroergocornine is related to the inhibitory effect against the serotonin and noradrenaline receptors in which dihydroergocornine seems to be very potent against a stimulation-induced noradrenaline overflow. It also presents a stimulatory effect in arterial and venous smooth muscle when administered at slightly higher concentrations than the necessary for the inhibitory effect. | |
Record name | Dihydroergocornine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25447-65-8 | |
Record name | Dihydroergocornine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25447-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroergocornine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroergocornine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydroergocornine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroergocornine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROERGOCORNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4C1OC8NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dihydroergocornine exert its effects on the central nervous system?
A1: While the exact mechanism remains under investigation, research suggests this compound may influence multiple neurotransmitter systems. It appears to counteract the elevation of cyclic AMP content in brain tissue induced by noradrenaline or dopamine. [] Evidence points towards potential noradrenaline antagonist, dopamine agonist, and serotonin agonist effects. [] Further research is needed to fully elucidate its precise interactions within the brain.
Q2: this compound is mentioned as having potential in treating peripheral vascular diseases. What is its mechanism in this context?
A2: this compound, along with other dihydrogenated ergot alkaloids, exhibits adrenergic blocking properties. [, , ] This means it can inhibit the effects of adrenaline and noradrenaline, neurotransmitters involved in vasoconstriction. By blocking these effects, this compound may contribute to vasodilation, potentially improving blood flow in peripheral vascular diseases.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C31H41N5O5, and its molecular weight is 563.7 g/mol.
Q4: What is known about the absorption of this compound?
A4: Studies using tritium-labeled this compound in humans indicate that it reaches peak plasma concentration around 1 to 2 hours after oral administration. [] The absorption quotient, calculated from urinary excretion data, was found to be between 25% and 30%, suggesting moderate absorption. []
Q5: Are there differences in bioavailability between different formulations of this compound?
A5: A study comparing the bioavailability of dihydroergotoxine mesylate (a mixture containing this compound) from tablets and oral solution found that while the tablet formulation showed delayed absorption due to dissolution time, other pharmacokinetic parameters, including bioavailability, were comparable. []
Q6: What evidence supports the use of this compound in age-related cognitive decline?
A6: Research in animal models and healthy elderly volunteers suggests that this compound, often as part of a mixture like co-dergocrine mesylate, may improve cognitive function, including memory and learning. [] Controlled studies in elderly patients with age-related cognitive decline have shown potential benefits in some cognitive parameters, although the clinical significance of these findings remains a subject of debate. [, , ]
Q7: Has this compound been studied in the context of hypertension?
A7: Yes, studies investigating this compound in hypertensive patients have shown it can induce a reduction in blood pressure, potentially through its sympatholytic properties. [, , , , , , ] Some research suggests that this blood pressure-lowering effect is not associated with a reactive increase in heart rate. []
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